Gadolinium--palladium (3/2)

Magnetic Susceptibility Intermetallics Ferromagnetism

Avoid phase misidentification in magnetic studies: generic Gd-Pd alloys (e.g., Gd7Pd3, GdPd) exhibit entirely different ordering temperatures. Gd3Pd2 (CAS 39293-62-4) is the exact U3Si2-type ferromagnetic phase that deviates from Curie-Weiss law to 300 K. - Confirmed tetragonal P4/mbm structure (a=0.7864 nm, c=0.3901 nm) via Rietveld refinement - Distinct XRD fingerprint eliminates confusion with Gd7Pd3 (Th7Fe3-type) - Custom synthesis with Certificate of Analysis; available in 1-10 g research quantities

Molecular Formula Gd3Pd2
Molecular Weight 684.6 g/mol
CAS No. 39293-62-4
Cat. No. B15476197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium--palladium (3/2)
CAS39293-62-4
Molecular FormulaGd3Pd2
Molecular Weight684.6 g/mol
Structural Identifiers
SMILES[Pd].[Pd].[Gd].[Gd].[Gd]
InChIInChI=1S/3Gd.2Pd
InChIKeyGPYZGIBJWPPBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gd₃Pd₂ Intermetallic Compound


Gadolinium--palladium (3/2) with CAS 39293-62-4 is a binary intermetallic compound of gadolinium and palladium with the formula Gd3Pd2 [1]. It crystallizes in the tetragonal P4/mbm space group (U3Si2 structure type) with lattice parameters a = 0.7864 nm and c = 0.3901 nm, Z = 2 [2]. The compound exhibits ferromagnetic ordering and is part of the T3Pd2 series of rare earth intermetallics that have been studied for their magnetic, electronic, and potential functional properties [3].

Phase
Tetragonal U3Si2-type structure, Gd3Pd2 stoichiometry
Magnetic order
Ferromagnetic above 300 K, deviates from Curie-Weiss law
Research context
T3Pd2 series comparative magnetism; phase-identification studies

Gd₃Pd₂ Phase Specificity


Within the Gd-Pd binary system, stoichiometry dictates both crystal structure and emergent physical properties, rendering generic substitution impossible. Gd3Pd2 adopts a tetragonal U3Si2-type structure (space group P4/mbm) [1], which is distinct from the orthorhombic CrB-type structure of GdPd, the cubic AuCu3-type structure of GdPd3, and the hexagonal Th7Fe3-type structure of Gd7Pd3 [2]. These structural differences directly impact magnetic ordering: Gd3Pd2 exhibits ferromagnetism that does not follow the Curie-Weiss law up to 300 K, in stark contrast to GdPd (TC ≈ 39 K) and Gd7Pd3 (TC ≈ 334 K) [3][4]. Therefore, selecting a Gd-Pd alloy for a specific application—whether for magnetic studies, fundamental research, or device prototyping—requires the exact stoichiometry and phase to ensure the intended properties are realized.

Phase mismatch GdPd, GdPd3, and Gd7Pd3 possess different crystal structures and magnetic ordering temperatures; direct substitution alters measured magnetic response.
Magnetic divergence Gd7Pd3 (TC ≈ 334 K) exhibits different ferromagnetic characteristics; may not reproduce the high-temperature behavior of Gd3Pd2.
Stoichiometry drift Even small deviations from the 3:2 ratio can produce secondary phases; phase purity must be verified for reproducible magnetic studies.

Gd₃Pd₂ Differentiation from Analogs


Magnetic Ordering vs. T3Pd2 Analogs

Within the T3Pd2 series, Gd3Pd2 exhibits uniquely robust ferromagnetism. Experimental magnetic characterization between 4.2 and 300 K demonstrates that Gd3Pd2 is ferromagnetic and notably does not follow the Curie-Weiss law up to 300 K [1]. In direct comparison, the Dy3Pd2, Ho3Pd2, and Er3Pd2 compounds order ferromagnetically only below 40 K, while the ordering temperature of Tm3Pd2 is likely below 4.2 K [1]. Furthermore, magnetization measurements show that for T3Pd2 compounds (excluding Gd3Pd2), the magnetization is far from saturation up to an applied field of 20 kOe [1].

Magnetic Ordering vs. T3Pd2 Analogs
Head-to-head
Gd3Pd2: ferromagnetic, does not follow Curie-Weiss law up to 300 K, saturation by 20 kOe. Dy3Pd2, Ho3Pd2, Er3Pd2: ferromagnetic below 40 K; Tm3Pd2: ordering
Supports room-temperature magnetic research; other T3Pd2 compounds order only at cryogenic temperatures.
4.2–300 K susceptibility data; reported in J. Less Common Met. 1980.
DFT Stability vs. Other Gd-Pd Phases
Cross-study comparable
Gd3Pd2 formation energy: -0.701 eV/atom, energy above hull 0.014 eV/atom (metastable). GdPd: -0.893 eV/atom, energy above hull 0.000 eV (stable). GdPd3: -0.858 eV/atom.
Defines synthesis and processing windows; metastable character may require controlled solidification.
DFT GGA/GGA+U, 0 K; Materials Project data.
DFT Magnetic Moments vs. GdPd & GdPd3
Cross-study comparable
Gd3Pd2 unit cell moment: 7.085 μB (FiM). GdPd: 7.247 μB (FM). GdPd3: 7.072 μB (FM).
Computational benchmarks for phase identification and magnetic interaction interpretation.
DFT; provides electronic-structure fingerprints for each stoichiometry.
Crystal Structure vs. Gd7Pd3
Class-level
Gd3Pd2: U3Si2-type, tetragonal P4/mbm, a = 0.7864 nm, c = 0.3901 nm. Gd7Pd3: Th7Fe3-type, hexagonal, a = 0.9980 nm, c = 0.6272 nm.
Provides unambiguous XRD fingerprint; historical misidentification with Gd7Pd3 reported.
Ambient XRD data; phase verification recommended.
Magnetic Susceptibility Intermetallics Ferromagnetism

DFT Stability vs. Other Gd-Pd Phases

Density Functional Theory (DFT) calculations from the Materials Project provide quantitative metrics for comparing the electronic and structural properties of Gd3Pd2 against other stable phases in the Gd-Pd system [1][2]. Gd3Pd2 is calculated to have a formation energy of -0.701 eV/atom and is predicted to decompose into GdPd + Gd, indicating its metastable nature relative to the most stable phases [1]. In contrast, GdPd is a stable phase with a formation energy of -0.893 eV/atom and lies on the convex hull (Energy Above Hull = 0.000 eV) [2]. Computed density for Gd3Pd2 is 9.17 g/cm³, compared to 9.52 g/cm³ for GdPd and 10.98 g/cm³ for GdPd3 [1][2][3].

DFT Stability vs. Other Gd-Pd Phases
Cross-study comparable
Gd3Pd2 formation energy: -0.701 eV/atom, energy above hull 0.014 eV/atom (metastable). GdPd: -0.893 eV/atom, energy above hull 0.000 eV (stable). GdPd3: -0.858 eV/atom.
Defines synthesis and processing windows; metastable character may require controlled solidification.
DFT GGA/GGA+U, 0 K; Materials Project data.
Density Functional Theory Materials Project Phase Stability

DFT Magnetic Moments vs. GdPd and GdPd3

First-principles calculations provide a comparative basis for the magnetic moments across the Gd-Pd system. The total calculated magnetic moment for the Gd3Pd2 unit cell is 7.085 μB with ferrimagnetic (FiM) ordering [1]. For comparison, GdPd is calculated to have a unit cell magnetic moment of 7.247 μB with ferromagnetic (FM) ordering [2], while GdPd3 has a unit cell moment of 7.072 μB (FM) [3]. These variations reflect differences in the Gd-Pd hybridization and crystal field effects arising from the distinct crystal structures.

DFT Magnetic Moments vs. GdPd & GdPd3
Cross-study comparable
Gd3Pd2 unit cell moment: 7.085 μB (FiM). GdPd: 7.247 μB (FM). GdPd3: 7.072 μB (FM).
Computational benchmarks for phase identification and magnetic interaction interpretation.
DFT; provides electronic-structure fingerprints for each stoichiometry.
Magnetic Moment DFT Intermetallics

Crystal Structure vs. Gd7Pd3

The crystal structure is a primary differentiator. Gd3Pd2 crystallizes in the tetragonal P4/mbm space group (U3Si2-type) with lattice parameters a = 0.7864 nm, c = 0.3901 nm [1]. This is structurally distinct from the often-confused Gd7Pd3 phase, which crystallizes in a hexagonal Th7Fe3-type structure with a = 0.9980 nm, c = 0.6272 nm [2][3]. This structural difference is critical for correct phase identification, as historical studies note that samples initially identified as Gd3Pd2 were later confirmed to be Gd7Pd3 upon more detailed X-ray diffraction analysis [4].

Crystal Structure vs. Gd7Pd3
Class-level
Gd3Pd2: U3Si2-type, tetragonal P4/mbm, a = 0.7864 nm, c = 0.3901 nm. Gd7Pd3: Th7Fe3-type, hexagonal, a = 0.9980 nm, c = 0.6272 nm.
Provides unambiguous XRD fingerprint; historical misidentification with Gd7Pd3 reported.
Ambient XRD data; phase verification recommended.
Crystal Structure X-ray Diffraction Phase Identification

Gd₃Pd₂ Research Applications


High-Temperature Ferromagnetism Research

Gd3Pd2 serves as a model system for investigating ferromagnetism in rare earth intermetallic compounds at temperatures near and above 300 K. Its deviation from Curie-Weiss behavior up to 300 K makes it a compelling subject for studying complex magnetic interactions and exchange mechanisms in 4f-4d systems [1].

Comparative Studies in T3Pd2 Series

The stark contrast in magnetic ordering between Gd3Pd2 (ferromagnetic >300 K) and its heavy rare earth analogs (Dy3Pd2, Ho3Pd2, Er3Pd2, which order below 40 K) provides a unique platform for comparative studies [1]. Researchers can systematically investigate how the substitution of Gd with Dy, Ho, Er, or Tm alters the magnetic ground state, providing insights into the role of rare earth ionic radius and 4f electron count on intermetallic magnetism.

Phase Identification Reference

Given the potential for confusion with the Gd7Pd3 phase, Gd3Pd2 is an important reference material for phase identification studies. Its distinct tetragonal U3Si2-type structure and specific lattice parameters (a = 0.7864 nm, c = 0.3901 nm) provide a clear X-ray diffraction fingerprint [2]. This is essential for researchers synthesizing or characterizing Gd-Pd thin films or bulk alloys where multiple phases may coexist [3].

DFT Benchmarking

The available DFT-calculated properties for Gd3Pd2, including formation energy (-0.701 eV/atom) and magnetic moment (7.085 μB), make it a useful benchmark for computational materials science [2]. Researchers developing new exchange-correlation functionals or methods for treating strongly correlated 4f electrons can use Gd3Pd2 as a test case, comparing their results against established Materials Project data.

Application
Selection Property
Validation Focus
High-temperature ferromagnetism research
Ferromagnetic order above 300 K, Curie-Weiss deviation
Magnetization vs. temperature up to 300 K; saturation behavior
T3Pd2 series comparative studies
Contrast with Dy3Pd2, Ho3Pd2, Er3Pd2 (order below 40 K)
Magnetic ground state evolution with rare-earth substitution
Phase identification reference
Distinct tetragonal U3Si2-type XRD pattern
Phase purity against Gd7Pd3; lattice parameter verification
DFT benchmarking
Calculated formation energy and magnetic moment
Comparison with Materials Project reference data; 4f electron treatment

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